molecular formula C18H21ClN2O6S2 B4267823 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B4267823
M. Wt: 461.0 g/mol
InChI Key: PWXVGNGZEUJCNQ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a modulator of protein function by binding to specific sites on the protein surface. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to interact with a variety of proteins, including ion channels and G protein-coupled receptors, and its effects on these proteins are thought to be due to changes in protein conformation and activity.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects, including modulation of ion channel activity, regulation of neurotransmitter release, and alteration of intracellular signaling pathways. These effects make 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine a valuable tool for investigating various biological processes, including neuronal function and signaling.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is its ability to selectively modulate the activity of specific proteins, making it a useful tool for investigating the function of these proteins in biological systems. However, one limitation of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, including further investigation of its mechanism of action and its potential therapeutic applications. Additionally, the development of new derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine with improved selectivity and potency could lead to new insights into the function of specific proteins and their role in disease states.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been used in a wide range of scientific research applications, including studies of ion channels, G protein-coupled receptors, and neurotransmitter transporters. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to modulate the activity of these proteins, making it a useful tool for investigating their function and potential therapeutic targets.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O6S2/c1-26-15-5-8-17(27-2)18(13-15)29(24,25)21-11-9-20(10-12-21)28(22,23)16-6-3-14(19)4-7-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXVGNGZEUJCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.